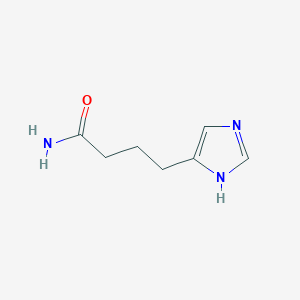

4-(1H-Imidazol-5-yl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

807290-22-8 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)butanamide |

InChI |

InChI=1S/C7H11N3O/c8-7(11)3-1-2-6-4-9-5-10-6/h4-5H,1-3H2,(H2,8,11)(H,9,10) |

InChI Key |

AKZSBPXLCAAWJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CCCC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 1h Imidazol 5 Yl Butanamide and Its Derivatives

Established Methodologies for the Core 4-(1H-Imidazol-5-yl)butanamide Structure

The synthesis of the this compound scaffold is primarily achieved through multi-step, precursor-based strategies, which offer versatility and control over the final product. Direct synthesis approaches are less commonly documented in scientific literature.

Direct Synthesis Approaches

Direct synthesis, which would involve the one-pot or tandem reaction of simple acyclic precursors to form the complete substituted imidazole (B134444) ring and butanamide side chain simultaneously, is not the predominant method for constructing this molecule. Such an approach would require a complex orchestration of cyclization and amidation reactions. Instead, the assembly of the core structure is typically accomplished by building upon key intermediates where either the imidazole ring or the butanamide precursor is already formed.

Precursor-Based Synthesis Routes

The most established and versatile methods for synthesizing this compound rely on the chemical modification of advanced precursors. These routes allow for the late-stage introduction of the amide functionality or the construction of the side chain onto a pre-existing imidazole ring.

A key precursor is 4-(1H-imidazol-5-yl)butanoic acid . chemsynthesis.comontosight.ai The synthesis of the target butanamide from this carboxylic acid intermediate is a standard transformation in organic chemistry. This typically involves the activation of the carboxylic acid using a coupling agent (such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a carbonyldiimidazole (CDI)) followed by the addition of an ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium chloride with a base) to form the primary amide.

Another critical and well-documented precursor is 4-(1H-imidazol-5-yl)butan-1-amine , also known as imbutamine . nih.govnih.gov This compound provides a direct route to the target molecule via acylation. The primary amine of imbutamine can be reacted with a butyrylating agent, such as butyryl chloride or butyric anhydride, in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to yield this compound.

More complex, bio-inspired routes have also been suggested through analogous syntheses. For example, the synthesis of a related benzimidazole (B57391) derivative, 4-amino-4-(1H-benzo[d]imidazol-2-yl)butanamide, was achieved through the reaction of o-phenylenediamine (B120857) with L-glutamine. orientjchem.orgacademicjournals.org This suggests the potential for using amino acids like glutamine or histidine, which naturally contains the imidazole moiety, as starting points for constructing the core structure.

Furthermore, synthetic strategies can involve building the butanamide side chain onto a pre-formed imidazole derivative. Patent literature describes the synthesis of a related benzimidazolone acid by alkylating the imidazole nitrogen with a halo-butyrate ester, followed by hydrolysis of the ester to the carboxylic acid, which can then be converted to the amide. google.com

Systematic Derivatization of this compound for Structure-Activity Exploration

To investigate the structure-activity relationships (SAR), the core this compound structure is systematically modified at three key positions: the butanamide moiety, the imidazole ring, and the alkyl linker chain. These modifications allow researchers to probe the chemical space around the lead compound to optimize its biological activity and properties.

Modifications on the Butanamide Moiety

The primary amide of the butanamide group is a key site for modification. The hydrogen atoms on the amide nitrogen can be replaced with a wide variety of substituents to explore the impact of size, lipophilicity, and hydrogen bonding capacity on biological activity. This is commonly achieved by synthesizing N-substituted derivatives. For instance, instead of using ammonia in the amidation of 4-(1H-imidazol-5-yl)butanoic acid, a primary or secondary amine can be used to generate secondary or tertiary amides, respectively. This approach has been used to synthesize a diverse library of imidazole-containing amides for various biological targets. nih.govnih.gov

Table 1: Examples of Modifications on the Butanamide Moiety

| Modification Type | Example Substituent (R) on Amide Nitrogen | Resulting Compound Class |

|---|---|---|

| N-Alkylation | Cyclohexyl | N-Cyclohexyl-4-(1H-imidazol-5-yl)butanamide |

| N-Alkylation | Isopropyl | N-Isopropyl-4-(1H-imidazol-5-yl)butanamide |

| N-Arylation | Phenyl | N-Phenyl-4-(1H-imidazol-5-yl)butanamide |

| Complex Substitution | 4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)phenyl | Complex N-Arylmethyl Butanamide Derivative binghamton.edu |

Substitutions on the Imidazole Ring

The imidazole ring itself offers multiple positions for substitution, allowing for fine-tuning of the electronic properties, steric profile, and metabolic stability of the molecule. Both nitrogen and carbon atoms of the heterocycle can be targeted for derivatization.

Carbon Substitution: The carbon atoms at the C2, C4, or C5 positions of the imidazole ring can be substituted with various groups. Studies on imbutamine analogs have shown that introducing a methyl group at the C2 or C5 position can significantly alter receptor selectivity. nih.gov Halogenation is another common strategy, with chloro-substituted imidazole derivatives being synthesized to explore electronic effects. nih.gov

Table 2: Examples of Substitutions on the Imidazole Ring

| Position of Substitution | Substituent Group | Resulting Compound Class |

|---|---|---|

| C2-Position | Methyl | 2-Methyl-4-(1H-imidazol-5-yl)butanamide Derivative nih.gov |

| C2-Position | Ethyl | 2-Ethyl-4-(1H-imidazol-5-yl)butanamide Derivative nih.gov |

| C4(5)-Position | Chloro | 4-Chloro-5-(4-butanamido)imidazole Derivative nih.gov |

| C5-Position | Methyl | 5-Methyl-4-(1H-imidazol-5-yl)butanamide Derivative nih.gov |

| N1-Position | Substituted Phenyl | N1-Aryl-4-(imidazol-5-yl)butanamide Derivative nih.gov |

Variations in the Alkyl Linker Chain

The four-carbon alkyl chain that links the imidazole ring and the butanamide group plays a crucial role in defining the spatial relationship between these two key functional moieties. Altering the length of this linker is a fundamental strategy in SAR studies to determine the optimal distance for biological activity. Medicinal chemistry campaigns often synthesize homologous series, including analogs with shorter (e.g., propanamide) or longer (e.g., pentanamide) chains. For example, studies on histamine (B1213489) H3 receptor agonists involved the synthesis of the propylene (B89431) (three-carbon linker) analog of imbutamine. nih.gov Similarly, research on related pantothenamide analogs demonstrated that linker length is a critical determinant of activity, with one-carbon linkers being favored over two-carbon linkers in that specific series. biorxiv.org

Table 3: Examples of Variations in the Alkyl Linker Chain

| Linker Length | Resulting Compound Class |

|---|---|

| 1 Carbon (Methylene) | 2-(1H-Imidazol-5-yl)acetamide Derivative |

| 2 Carbons (Ethylene) | 3-(1H-Imidazol-5-yl)propanamide Derivative |

| 3 Carbons (Propylene) | This compound (Parent Compound) |

| 4 Carbons (Butylene) | 5-(1H-Imidazol-5-yl)pentanamide Derivative |

Synthesis of Hybrid Molecules Incorporating the Imidazole-Butanamide Scaffold

The synthesis of hybrid molecules leverages the this compound core as a foundational building block, combining it with other pharmacologically active fragments to create new chemical entities with potentially enhanced or dual biological activities. scilit.comresearchgate.net Synthetic strategies are diverse, often focusing on the functionalization of the imidazole ring or the butanamide side chain.

A primary method for creating these hybrids is through coupling reactions. The amino group of the butanamide can be acylated to form more complex amides. smolecule.com This is often achieved using standard peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or 1,3-dicyclohexylcarbodiimide (DCC), sometimes in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). google.com This allows for the attachment of various carboxylic acid-containing moieties.

Another significant strategy involves modifications of the imidazole ring. The nitrogen atoms of the imidazole can undergo N-alkylation or N-arylation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Chan-Lam reactions, are powerful tools for forming carbon-nitrogen or carbon-carbon bonds, enabling the linkage of the imidazole ring to a wide array of aryl or heteroaryl groups. scielo.brresearchgate.netmdpi.comresearchgate.net Similarly, copper-catalyzed reactions provide an alternative for N-arylation. researchgate.net The use of protecting groups is often necessary during these multi-step syntheses to ensure chemoselectivity at sensitive functional sites. smolecule.com

More advanced and efficient approaches include multi-component reactions, where three or more reactants are combined in a single synthetic operation to generate complex molecules, and microwave-assisted synthesis, which can accelerate reaction times and improve yields. biomedpharmajournal.orgajrconline.org These methods are instrumental in rapidly building libraries of diverse hybrid molecules for screening purposes. researchgate.netbiomedpharmajournal.org

The following interactive table summarizes various synthetic approaches used to generate hybrid molecules from the imidazole-butanamide scaffold.

| Hybrid Molecule Type | Synthetic Strategy | Key Reaction Type | Common Reagents/Catalysts | Reference |

| Extended Amide Derivatives | Acylation of butanamide nitrogen | Amide Coupling | EDC, DCC, HOBt | smolecule.comgoogle.com |

| N-Aryl Imidazole Hybrids | Arylation of imidazole nitrogen | Chan-Lam Coupling | Copper salts (e.g., Cu(OAc)₂), Arylboronic acids | researchgate.net |

| N-Aryl/Alkyl Imidazole Hybrids | Arylation/Alkylation of imidazole nitrogen | Suzuki or Heck Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), Aryl/Alkyl halides | scielo.brmdpi.com |

| Fused Heterocyclic Systems | Intramolecular Cyclization | Varies (e.g., Pictet-Spengler) | Acid or base catalysts | N/A |

| Multi-component Adducts | One-pot multi-reactant assembly | Ugi or Biginelli reaction | Isocyanides, Aldehydes, β-ketoesters | ajrconline.org |

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify this compound derivatives is crucial for optimizing reaction conditions and improving the efficiency and selectivity of these transformations. researchgate.netnih.gov

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle starting with a zerovalent palladium species. scielo.brmdpi.com The cycle typically proceeds through three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the bond of an organic halide (or pseudohalide), forming a palladium(II) intermediate. scielo.bryale.edu

Transmetalation (for reactions like Suzuki): The organic group from an organometallic partner (e.g., an organoboron compound) is transferred to the palladium(II) complex, displacing the halide. scielo.br

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst. yale.edu

The nature of the ligands coordinated to the palladium center, such as phosphines or N-heterocyclic carbenes (NHCs), is critical as it influences the catalyst's stability and reactivity throughout the cycle. researchgate.netyale.edu

In the case of acylation reactions, particularly those involving N-acylimidazoles, mechanistic studies have highlighted the role of these species as activated acyl donors. escholarship.org When an N-acylimidazole is used, it can function as a precursor to an ammonium enolate without the need for an external base. nih.gov Detailed investigations using techniques like isotopic labeling support the intermediacy of activated species like acylimidazoles in esterification and amidation reactions. escholarship.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate the energies of transition states, and understand the stability of intermediates, providing deep insights into chemical reactivity and selectivity. tandfonline.commdpi.combohrium.com

The table below outlines key mechanistic aspects investigated for reactions relevant to the imidazole-butanamide scaffold.

| Reaction Type | Key Mechanistic Feature | Investigative Methods | Mechanistic Insight | Reference |

| Palladium-Catalyzed Cross-Coupling | Catalytic Cycle Intermediates | In-situ Spectroscopy, Kinetic Studies | Elucidation of oxidative addition, transmetalation, and reductive elimination steps. | scielo.brmdpi.comnih.gov |

| Imidazole-catalyzed Acylation | Acyl-Intermediate Formation | NMR Spectroscopy, Isotopic Labeling | Reaction proceeds via an activated N-acylimidazolium intermediate. | researchgate.netescholarship.orgresearchgate.net |

| N-Acylimidazole Reactions | Ammonium Enolate Generation | Reactivity and Product Stereochemistry Analysis (RPKA) | The "imidazolium effect" facilitates enolate formation in the absence of a base. | nih.gov |

| Photocatalyzed Radical Coupling | Radical Generation and Coupling | Mechanistic Experiments, Proposed Catalytic Cycle | Involves excitation of a photocatalyst to mediate oxidative decarboxylation, forming a radical intermediate that couples with an acyl azolium species. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 5 Yl Butanamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

A predicted ¹H NMR spectrum of 4-(1H-Imidazol-5-yl)butanamide would display distinct signals corresponding to each unique proton environment in the molecule. The protons on the imidazole (B134444) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the aromatic and electron-withdrawing nature of the ring nitrogens. The two imidazole C-H protons would likely present as singlets, assuming no significant coupling between them. The protons of the primary amide (-CONH₂) would also be found downfield, generally in the range of 5.5 to 8.5 ppm, and may appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. The aliphatic protons of the butanamide chain would resonate in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) would be expected around 2.0-2.5 ppm, the methylene group adjacent to the imidazole ring (α'-CH₂) would likely appear around 2.5-3.0 ppm, and the central methylene group (β-CH₂) would be expected at approximately 1.8-2.2 ppm. These aliphatic protons would exhibit triplet or multiplet splitting patterns due to coupling with adjacent methylene groups.

In a ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide would be the most downfield signal, typically appearing between 170 and 180 ppm. The carbons of the imidazole ring would resonate in the aromatic region, generally from 115 to 140 ppm. The aliphatic carbons of the butyl chain would be found in the upfield region of the spectrum, with the carbon α to the carbonyl group appearing around 30-40 ppm, the carbon α' to the imidazole ring around 25-35 ppm, and the β-carbon at approximately 20-30 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct peaks in the region of 3400-3100 cm⁻¹. The N-H stretch of the imidazole ring would also be present in this region, likely as a broader band. The C=O stretching vibration of the amide (Amide I band) would be a strong, prominent peak around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1600-1640 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be located just below 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the imidazole ring would appear in the 1600-1450 cm⁻¹ region. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and would be useful for identifying the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses. For example, the loss of the amide group (-NH₂) would result in a significant fragment. Cleavage of the butyl chain would also lead to a series of fragment ions, providing further structural confirmation.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no published crystal structure for this compound has been found in the common crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amide and imidazole N-H groups and the amide carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The imidazole ring in this compound is the primary chromophore. It would be expected to exhibit a π → π* transition, resulting in an absorption maximum in the ultraviolet region, likely around 210-230 nm. The amide carbonyl group has a weaker n → π* transition which might be observed at a longer wavelength, although it is often obscured by the stronger π → π* absorption. Information on the fluorescence properties of this compound is not available. Many imidazole-containing compounds are known to be fluorescent, and an analysis of its emission spectrum would provide insights into its excited state properties.

Computational and Theoretical Chemistry Approaches in 4 1h Imidazol 5 Yl Butanamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of 4-(1H-Imidazol-5-yl)butanamide. These ab initio and semi-empirical methods provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are instrumental in optimizing the molecular geometry to find its most stable conformation. nih.govespublisher.com

These calculations yield critical electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Molecular Properties of Imidazole (B134444) Derivatives Calculated by DFT

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| Optimized Bond Lengths (Å) | The equilibrium distance between atomic nuclei. For example, the C=O bond in the amide group. | C=O: 1.21-1.24 Å |

| **Optimized Bond Angles (°) ** | The angle formed by three connected atoms at the vertex. | C-N-C (imidazole ring): 105-110° |

| HOMO-LUMO Energy Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | 3.3 - 5.0 eV |

Note: The values in this table are representative examples based on DFT studies of related heterocyclic compounds and serve to illustrate the type of data generated.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters for molecules like this compound. Theoretical calculations of vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of fundamental vibrational modes. researchgate.netresearchgate.net This comparison between theoretical and experimental spectra serves as a powerful tool for structural confirmation. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental results to elucidate the molecule's structure in solution. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. espublisher.comresearchgate.net These predictions help in understanding the electronic nature of the molecule and the types of transitions (e.g., π—π* or n—π*) it undergoes. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Key Functional Group

| Spectroscopic Technique | Functional Group | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| FT-IR | Amide C=O Stretch (cm⁻¹) | ~1670 cm⁻¹ | 1650-1680 cm⁻¹ |

| ¹³C NMR | Amide C=O Carbon (ppm) | ~175 ppm | 170-180 ppm |

| UV-Vis | π → π* transition (nm) | ~215 nm | 210-220 nm |

Note: This table provides an illustrative example of how computational predictions are benchmarked against experimental data for structural validation.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been excited by light. This phenomenon is common in heterocyclic compounds that possess both a proton-donating group (like N-H in the imidazole ring) and a proton-accepting group (like the carbonyl oxygen of the amide). Upon photoexcitation, the proton can transfer from the donor to the acceptor, forming a transient tautomer that fluoresces at a significantly longer wavelength, resulting in a large Stokes shift. nih.govmdpi.comnih.gov

Quantum chemical calculations are crucial for studying the ESIPT mechanism. They can map the potential energy surface of both the ground and excited states, helping to determine the energy barriers for the proton transfer process and confirm the stability of the resulting tautomer. mdpi.com Baird's rule, a concept from theoretical chemistry, has been used computationally to explain why and when ESIPT occurs, linking the process to the relief of antiaromaticity in the excited state. nih.gov

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling and simulation techniques are vital for predicting and analyzing how this compound might interact with biological targets such as proteins and enzymes. These methods are foundational in computer-aided drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. idaampublications.innih.gov For this compound, docking studies can identify potential binding sites on a target protein and predict the binding conformation. The process involves placing the ligand in the active site of the protein and evaluating the interaction energy using a scoring function, which provides an estimate of the binding affinity (often expressed in kcal/mol). researchgate.netekb.eg

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov For instance, the imidazole ring can act as a hydrogen bond donor or acceptor, while the amide group can also form crucial hydrogen bonds with amino acid residues in the protein's active site. researchgate.netnih.gov

Table 3: Example of a Hypothetical Molecular Docking Study for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase X | -7.8 | ASP145, LYS72, LEU130 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Histone Deacetylase Y | -6.5 | HIS25, TYR101, PHE152 | Hydrogen Bond, π-π Stacking |

Note: This table is a hypothetical representation to illustrate the outputs of a molecular docking simulation.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational stability of the ligand and the protein.

By running simulations for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. nih.gov Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD) of the ligand's position, can confirm whether the ligand remains stably bound in the active site. MD simulations also allow for a more refined calculation of binding free energy and a detailed analysis of the role of water molecules in mediating the ligand-protein interaction.

In Vitro Biological Activity Spectrum of 4 1h Imidazol 5 Yl Butanamide and Its Analogs

Enzyme Inhibition Profiles

The imidazole-butanamide scaffold is a key feature in a variety of enzyme inhibitors, demonstrating activity against kinases, metabolic enzymes, and viral proteases.

Kinase Inhibition (e.g., Tousled-like Kinase 2, TLK2)

Analogs of 4-(1H-Imidazol-5-yl)butanamide have been investigated as inhibitors of Tousled-like Kinase 2 (TLK2), a promising target in cancer therapy. nih.gov While the exact butanamide compound is not detailed, related structures containing the imidazole (B134444) moiety show varied potency. For instance, studies on oxindole-based inhibitors revealed that imidazole substitution plays a significant role in TLK2 inhibition. nih.gov The (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one was identified as a potent analog. nih.gov Research indicated a preference for pyrrole, unsubstituted 5-position, and 4-position imidazole for TLK2 inhibition. nih.gov The substitution on the imidazole ring and its positioning are critical for interaction with the kinase domain. nih.gov

Metabolic Enzyme Inhibition (e.g., CYP26A1)

The inhibition of retinoic acid-metabolizing cytochrome P450 enzymes, specifically CYP26A1, is a key area of investigation for imidazole-containing compounds. nih.govdokumen.pub These enzymes are targets for developing treatments for dermatological conditions and cancer. nih.gov Imidazole-based derivatives have been synthesized and shown to be potent inhibitors of CYP26A1. dokumen.pub One lead compound, N-{4-[1H-Imidazol-1-yl(phenyl)methyl]phenyl}-naphthalen-2-amine, demonstrated an IC50 value of 0.5 μM in a whole-cell assay. nih.gov The azole group in these non-steroidal inhibitors interacts with the iron atom in the heme group of the aromatase enzyme, blocking its function. mdpi.com

Table 1: CYP26A1 Inhibition by Imidazole Analogs

| Compound | IC50 (µM) | Assay System |

|---|---|---|

| N-{4-[1H-Imidazol-1-yl(phenyl)methyl]phenyl}-naphthalen-2-amine | 0.5 | MCF-7 whole cells |

| Benzoimidazole analog of lead compound | 1.5 | MCF-7 cells |

This table presents data on the inhibitory concentration (IC50) of various imidazole analogs against the CYP26A1 enzyme, as reported in scientific literature. nih.gov

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.govrsc.org Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of this enzyme. nih.govrsc.org In vitro fluorogenic assays showed that N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide exhibited the highest potency among the tested series, with an IC50 of 4.79 ± 1.37 μM. nih.gov Enzyme kinetic studies confirmed a competitive inhibition mechanism, indicating that these compounds interact with the active site of the protease. nih.gov

Other Enzymatic Systems (e.g., Amide Hydrolases, Aromatase)

Imidazole derivatives have also been evaluated for their inhibitory effects on other enzyme systems, including fatty acid amide hydrolase (FAAH) and aromatase. mdpi.comnih.govgoogle.com Aromatase, an enzyme involved in estrogen biosynthesis, is a key target in breast cancer therapy. mdpi.comnih.gov The introduction of an imidazolyl group at the carbon-4 position of a flavan (B184786) nucleus has been shown to produce potent aromatase inhibitors. nih.gov Furthermore, quinoline (B57606) derivatives bearing an imidazole moiety, such as 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, have demonstrated significant aromatase inhibitory activity. researchgate.net Some imidazole derivatives have been reported to induce a significant inhibition of the aromatase enzyme, with inhibition percentages reaching up to 82% compared to the reference drug letrozole. mdpi.com

Antimicrobial Efficacy (excluding clinical data)

The imidazole scaffold is a common feature in compounds with demonstrated antimicrobial properties.

Antibacterial Activity against Specific Strains

Analogs of this compound have shown notable antibacterial activity against various bacterial strains in laboratory settings. smolecule.comnih.gov Specifically, 4-(2-amino-1H-imidazol-5-yl)butanamide derivatives have been synthesized and tested for their ability to inhibit the growth of Mycobacterium smegmatis. nih.gov Additionally, a series of 2-substituted benzimidazole (B57391) derivatives, including 4-amino-4-(1H-benzo[d]imidazol-2-yl)butanamide, were synthesized and showed marked potency as antimicrobial agents. orientjchem.orgsemanticscholar.org Hybrid molecules containing imidazole moieties have also been investigated, with some showing potent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov For example, a hybrid of linezolid (B1675486) and a 1,3,4-thiadiazole-imidazole derivative displayed significant activity against various Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of an Imidazole-Thiadiazole Hybrid Compound

| Bacterial Strain | MIC (nM) |

|---|---|

| Bacillus subtilis PTCC 1023 | 180 |

| Staphylococcus aureus ATCC 6538p | 180 |

| MRSA 17 | 44 |

| Staphylococcus saprophyticus ATCC 15305 | 44 |

This table displays the Minimum Inhibitory Concentration (MIC) values for the compound (S)-N-{[3-[3-fluoro-4-[4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl]phenyl-2-oxooxazolidin-5-yl]methyl}acetamide against several Gram-positive bacterial strains. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.2.2. Antifungal Activity Against Pathogenic Fungi. nih.govmdpi.combiomolther.orgnih.govjournalcjast.commdpi.comijprajournal.com 5.2.3. Antitubercular Activity Studies. nih.govnih.govmdpi.commdpi.comrsc.orgnih.gov 5.3. Antiproliferative Activity in Cancer Cell Lines (excluding clinical data). nih.govmdpi.combiomolther.orgnih.govjournalcjast.comnih.govnih.govnih.govijprajournal.combiomolther.org 5.3.1. Growth Inhibition Assays in Diverse Cancer Models. biomolther.orgnih.govnih.govijprajournal.combiomolther.org 5.3.2. Induction of Apoptosis and Cell Cycle Modulation. biomolther.orgnih.gov 5.4. Receptor Ligand Interactions (e.g., Histamine (B1213489) H3 Receptor Antagonism). journalcjast.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Mechanistic Elucidation of Biological Actions and Chemical Reactivity

Molecular Mechanisms of Enzyme and Receptor Modulation

The imidazole (B134444) moiety is a common feature in pharmacologically active compounds that modulate the function of enzymes and receptors. Imidazole-containing molecules have been identified as potent and specific inhibitors of protein kinases, often acting as ATP-competitive inhibitors. nih.gov In such cases, the imidazole ring can form crucial hydrogen bonds within the ATP-binding pocket, effectively blocking the enzyme's catalytic activity. For instance, certain heterocyclic compounds containing an imidazole nitrogen have been shown to form hydrogen bonds with the backbone nitrogen of hinge residues in the kinase active site. nih.gov Furthermore, related compounds like (1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl)-butyl amine have been identified as selective antagonists for the NR1/2B subtype of NMDA receptors, indicating the potential for imidazole derivatives to modulate ion channel activity. nih.gov

The specific interactions of an imidazole-based ligand within a protein binding site are critical for its modulatory effects. The imidazole ring can participate in a network of hydrogen bonds and hydrophobic interactions. For example, in the ATP-binding site of casein kinase 1δ (CK1δ), an inhibitor containing a benzimidazole (B57391) group demonstrated key interactions: hydrogen bonds were formed between the ligand's imidazole nitrogen and the backbone nitrogen of a leucine (B10760876) residue (Leu85) in the hinge region. nih.gov The ligand's backbone carbonyl also formed a hydrogen bond with another hinge residue, Leu84. nih.gov The butanamide portion of 4-(1H-Imidazol-5-yl)butanamide could similarly position itself to interact with nearby residues, while the imidazole ring engages with key components of a binding pocket.

Hydrophobic interactions also play a significant role. In the case of the CK1δ inhibitor, the aromatic regions of the compound formed CH/π bonds, and a trifluoromethoxy group engaged in hydrophobic interactions with the sidechains of proline, leucine, and phenylalanine residues. nih.gov Molecular docking simulations of other butanamide derivatives have also revealed high binding affinities with target proteins, underscoring the potential for strong and specific interactions. researchgate.netresearchgate.net

Table 1: Potential Amino Acid Interactions for Imidazole-Butanamide Compounds in a Kinase Binding Site

| Interacting Residue | Type of Interaction | Mediated by |

|---|---|---|

| Hinge Region Residues (e.g., Leucine) | Hydrogen Bond | Imidazole Nitrogen, Amide Carbonyl |

| Gatekeeper Residue (e.g., Methionine) | Hydrophobic Interaction | Imidazole Ring |

Beyond direct interaction at active sites, imidazole-containing compounds can act as allosteric modulators, binding to a site distant from the active site to regulate protein function. nih.gov Allosteric regulation is a fundamental mechanism for controlling cellular processes and relies on the propagation of conformational changes through a protein's structure. frontiersin.org

Studies on imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS), a heterodimeric enzyme, provide a model for this process. The binding of an allosteric effector, an imidazole-containing ribonucleotide, at the HisF subunit activates a catalytic site on the HisH subunit, 25 Å away. nih.gov This signal propagates through a defined network of conserved amino acid residues that connect the effector binding loop to the protein-protein interface and ultimately to the distant active site. nih.govresearchgate.net This allosteric communication involves changes in the collective motions of secondary structure elements. researchgate.netnih.gov A compound like this compound could potentially act as an allosteric modulator by binding to a regulatory site and triggering a similar cascade of dynamics to alter the function of a target protein. nih.govresearchgate.net

Cellular Pathways Influenced by Imidazole-Butanamide Compounds

By modulating the activity of key enzymes and receptors, imidazole-butanamide compounds can influence a variety of cellular pathways. For example, inhibitors of CK1 isoforms, which can be targeted by imidazole-based compounds, are known to be involved in the regulation of critical cellular processes. nih.gov These pathways include:

Wnt Signaling: A crucial pathway for embryonic development and tissue homeostasis. nih.gov

DNA Damage Response: A network of pathways that detect and repair DNA damage to maintain genomic integrity. nih.gov

Cell Cycle Progression and Apoptosis: Processes that control cell division and programmed cell death. nih.gov

Furthermore, enzymes like IGPS, which are regulated by imidazole-containing molecules, are vital for the biosynthesis of histidine and nucleotides in bacteria, fungi, and plants. nih.govresearchgate.net Interference with these metabolic pathways by an imidazole-based compound could have significant therapeutic effects.

Interaction with Nucleic Acids and Proteins

The imidazole ring is capable of diverse interactions with biological macromolecules, including proteins and nucleic acids. The catalytic role of imidazole in RNA hydrolysis demonstrates its ability to interact with the phosphodiester backbone of nucleic acids. Imidazole buffers can catalyze both the hydrolysis and isomerization of dinucleoside monophosphates, acting as a general acid or general base. rsc.org

In addition to non-covalent interactions, some imidazole derivatives can form covalent bonds with macromolecules after metabolic activation. For instance, 5-nitroimidazoles undergo anaerobic reductive activation by microsomal enzymes to form reactive species. nih.gov This four-electron reduction generates a hydroxylamine (B1172632) intermediate that can then covalently bind to proteins and DNA. nih.gov Studies suggest that this binding may occur via nucleophilic attack at the C4 position of the imidazole ring. nih.gov While this compound lacks the nitro group that facilitates this specific activation, the potential for metabolic activation to a reactive species cannot be entirely ruled out.

Catalytic Mechanisms Employing Imidazole-Based Systems

The imidazole group is a cornerstone of biological catalysis, most notably as the side chain of the amino acid histidine. rsc.org This versatility is harnessed in various chemical systems. Imidazole can function as a potent nucleophilic catalyst, particularly in hydrolysis reactions. In ester hydrolysis, imidazole attacks the ester's carbonyl group to form a reactive acyl-imidazolium intermediate. youtube.com This intermediate is then rapidly hydrolyzed by water to release the product and regenerate the imidazole catalyst. youtube.com

The imidazole ring also functions as a highly effective general acid-base catalyst. In the hydrolysis of RNA models, it can act as a general base to activate a water molecule for nucleophilic attack or as a general acid (in its protonated, imidazolium (B1220033) form) to facilitate the departure of the leaving group. rsc.org This dual functionality allows it to operate effectively near neutral pH. rsc.org Inspired by these natural systems, researchers have designed supramolecular catalysts that use multiple imidazole moieties to coordinate with metal ions like Cu2+, creating artificial enzyme mimics capable of catalyzing complex oxidation and hydrolysis reactions. sciopen.com

Oxidation and Other Chemical Reaction Pathways of the Compound

The imidazole ring of this compound is susceptible to chemical transformation, particularly oxidation. Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals (•OH) have shown that the primary reaction pathway is •OH addition to the carbon atoms of the heterocyclic ring. rsc.org This addition proceeds more rapidly than hydrogen abstraction by several orders of magnitude. rsc.org Computational and experimental results indicate that the kinetically favored process is the addition of the hydroxyl radical to the C2 or C5 positions, which are adjacent to a nitrogen atom. rsc.orgmdpi.com

Similar mechanisms are observed in the photochemical oxidation of other imidazole derivatives, such as 4-nitroimidazole, where OH radical addition also favors the C2 and C5 positions, leading to hydroxylation of the ring. mdpi.com Therefore, it is expected that a primary chemical degradation pathway for this compound in an oxidative environment would involve the formation of hydroxylated imidazole derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 4 1h Imidazol 5 Yl Butanamide Derivatives

Correlations between Structural Features and Biological Potency

The biological potency of 4-(1H-Imidazol-5-yl)butanamide derivatives is intricately linked to their structural characteristics. Modifications to the imidazole (B134444) core, the butanamide side chain, and various substituent groups can lead to significant changes in activity.

Key SAR findings for related imidazole-containing compounds demonstrate that:

Imidazole Substitution: The position and nature of substituents on the imidazole ring are critical. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, methylation of the SH group at the C2 position dramatically decreased 15-lipoxygenase (15-LOX) inhibition. nih.gov

Side Chain Modifications: Altering the butanamide portion of the molecule can modulate activity. For example, replacing the carboxamide group with a sulfonamide can impact the inhibitory effects of certain kinase inhibitors. mdpi.com

Aromatic Substituents: The presence and substitution pattern of aryl groups attached to the imidazole core significantly influence potency. In one study, a 1,3-benzothiazol-6-yl moiety on an imidazole derivative resulted in high potency for TGF-βR1 inhibition. mdpi.com Another study on 4,5-diaryl-1H-imidazole-2(3H)-thiones found that specific substitutions on the aryl rings were crucial for their 15-lipoxygenase inhibitory activity. nih.gov

Table 1: SAR of Imidazole Derivatives as Enzyme Inhibitors

| Compound/Modification | Target | Effect on Potency | Reference |

|---|---|---|---|

| Methylation of SH at C2 of 4,5-diaryl-1H-imidazole-2(3H)-thione | 15-LOX | Decreased | nih.gov |

| 1,3-benzothiazol-6-yl moiety on imidazole derivative | TGF-βR1 | Increased | mdpi.com |

Impact of Substituent Effects on Activity and Selectivity

The electronic and steric properties of substituents on the core structure of this compound derivatives play a pivotal role in determining their biological activity and selectivity.

Electronic Effects: Electron-donating and electron-withdrawing groups can fine-tune the electronic environment of the molecule, affecting its binding affinity to target proteins. For example, in a series of TGF-βR1 inhibitors, a 4-OMe substituted compound showed five-fold greater potency compared to the unsubstituted analog, while a 4-CN substitution did not lead to improvement. mdpi.com

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of a receptor or enzyme. For instance, substituting the pyridyl ring at the 6-position with a group bulkier than an ethyl group was found to reduce the activity of certain TGF-βR1 inhibitors. mdpi.com

Selectivity: Judicious choice of substituents can enhance the selectivity of a compound for a specific biological target over others. In the development of heme oxygenase inhibitors, certain imidazole-dioxolane compounds displayed higher selectivity toward the inducible HO-1 isozyme over the constitutive HO-2 isozyme. nih.gov

Table 2: Effect of Substituents on Biological Activity

| Substituent | Position | Compound Series | Observed Effect | Reference |

|---|---|---|---|---|

| 4-OMe | Aryl ring | TGF-βR1 inhibitors | 5-fold increase in potency | mdpi.com |

| 4-CN | Aryl ring | TGF-βR1 inhibitors | No improvement in potency | mdpi.com |

Stereochemical Considerations in Imidazole-Butanamide Design

Stereochemistry is a critical factor in the design of imidazole-butanamide derivatives, as the three-dimensional arrangement of atoms can significantly impact biological activity. The presence of chiral centers in the butanamide side chain or in substituents can lead to stereoisomers with different potencies and selectivities.

For example, in the development of pyrrolidine-based compounds, the spatial orientation of substituents and the resulting stereoisomers can lead to different biological profiles due to varied binding modes with target proteins. d-nb.info While specific studies on the stereochemistry of this compound were not found, the principles of stereospecificity observed in related structures are highly relevant. The (S)-enantiomer of levetiracetam, a pyrrolidone butanamide derivative, is significantly more potent as an antiseizure agent than its (R)-enantiomer, highlighting the importance of stereochemistry. acs.org

Influence of Linker Length and Branching on Molecular Recognition

The linker connecting the imidazole ring to other functional groups, including the butanamide moiety, is a key determinant of molecular recognition. The length and flexibility of this linker can influence how the molecule interacts with its biological target.

Studies on bisbenzimidazole derivatives have shown that linker length has a dramatic effect on target binding and cell uptake. nih.gov For instance, increasing the linker length in these compounds from 3 to 21 atoms resulted in a significant variation in B-DNA stabilization. nih.gov Similarly, in a series of TGF-βR1 inhibitors, butanamide analogs with a longer linker showed decreased potency. mdpi.com The introduction of an ethylene (B1197577) linker enhanced activity compared to a methylene (B1212753) linker, while an n-propyl linkage decreased activity. mdpi.com

Table 3: Impact of Linker Modification on Biological Activity

| Linker Modification | Compound Series | Effect on Activity | Reference |

|---|---|---|---|

| Increased linker length (butanamide vs. shorter linkers) | TGF-βR1 inhibitors | Decreased potency | mdpi.com |

| Ethylene vs. Methylene linker | TGF-βR1 inhibitors | Enhanced activity | mdpi.com |

| n-Propyl linker | TGF-βR1 inhibitors | Decreased activity | mdpi.com |

Computational Approaches to SAR/SPR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR and SPR of this compound derivatives. These approaches can predict the biological activity of novel compounds and guide their design.

QSAR: QSAR models correlate the chemical structures of a series of compounds with their biological activities. For example, 2D-QSAR studies on 4(1H)-quinolone analogues identified key descriptors like the partition coefficient and charge of specific atoms as important for their antimalarial activity. nih.gov 3D-QSAR models for the same series highlighted that substituents at certain positions are key for enhancing activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives revealed a proper orientation for the SH group towards the iron core of the 15-LOX active site, suggesting a possible mechanism of inhibition. nih.gov In another example, docking of imidazole derivatives into the active site of gamma-aminobutyric acid aminotransferase (GABAAT) helped to understand their binding interactions and proposed designs for new inhibitors. researchgate.net

These computational approaches complement experimental findings and accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.govresearchgate.net

Future Perspectives and Emerging Applications in Chemical Biology

Rational Design of Next-Generation Imidazole-Butanamide Analogs

The rational design of new analogs based on the 4-(1H-Imidazol-5-yl)butanamide scaffold is a key area for future research, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. This process leverages computational tools and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of novel molecules. nih.gov

Computational and SAR-Driven Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of designed analogs within the active site of a target protein. nih.govmdpi.com For instance, in the development of novel inhibitors, docking studies can help identify key interactions between the imidazole (B134444) core, the butanamide side chain, and amino acid residues of the target, guiding modifications to improve binding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic model of the biological environment. nih.govnih.gov

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the chemical structure to observe the effect on biological activity. mdpi.com For the imidazole-butanamide scaffold, modifications could include substitutions on the imidazole ring, alterations to the butanamide linker, and changes to the terminal amide group. nih.gov These studies are crucial for identifying which chemical features are essential for activity.

Strategies for Analog Development: The development of next-generation analogs often involves creating hybrid molecules or modifying functional groups to achieve desired properties. jchemrev.com Techniques such as the Radziszewski reaction or other multi-component reactions can be employed for the efficient synthesis of a diverse library of imidazole derivatives. jchemrev.com

Below is a table outlining potential design strategies for creating next-generation analogs of this compound.

| Design Strategy | Rationale | Potential Impact | Relevant Techniques |

| Ring Substitution | Introduce various substituents (e.g., methyl, nitro, halogen) at different positions on the imidazole ring. mdpi.com | Enhance binding affinity, modulate electronic properties, improve selectivity. mdpi.com | Synthetic organic chemistry, SAR analysis. nih.gov |

| Side-Chain Modification | Alter the length, rigidity, or functional groups of the butanamide side chain. | Optimize interaction with target pockets, improve pharmacokinetic properties (ADME). nih.gov | Linker chemistry, computational modeling. |

| Bioisosteric Replacement | Replace parts of the molecule (e.g., amide group) with bioisosteres (e.g., triazole, oxazole, tetrazole). nih.gov | Improve metabolic stability, enhance binding, alter solubility. nih.gov | Medicinal chemistry design principles. |

| Hybrid Pharmacophore Design | Combine the imidazole-butanamide scaffold with other known pharmacophores. jchemrev.com | Create dual-target inhibitors or molecules with novel mechanisms of action. | Fragment-based drug design, combinatorial chemistry. |

Discovery of Novel Therapeutic Targets for Imidazole-Butanamide Scaffolds

The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net This versatility suggests that this compound and its derivatives could be effective against a range of diseases by modulating novel therapeutic targets. semanticscholar.org

Target Identification Methods:

High-Throughput Screening (HTS): Screening a library of imidazole-butanamide analogs against large panels of proteins (e.g., kinases, proteases, G-protein coupled receptors) can rapidly identify novel biological targets.

Computational Target Prediction: In silico methods, including reverse docking and pharmacophore modeling, can predict potential protein targets for a given small molecule scaffold by matching its structural features to known binding sites. mdpi.com

Chemical Proteomics: This approach uses chemical probes derived from the scaffold to "fish out" binding partners from cell lysates, allowing for the direct identification of protein targets in a complex biological system.

Potential Therapeutic Areas: Imidazole derivatives have demonstrated a broad range of pharmacological activities, indicating the diverse nature of their potential targets. jchemrev.comresearchgate.net

The table below summarizes potential therapeutic targets for imidazole-based compounds.

| Target Class | Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Imidazole-based compounds can inhibit key enzymes in cancer signaling pathways. lifechemicals.com |

| Proteases | Infectious Diseases (Viral, Bacterial) | Many viral and bacterial life cycles depend on specific proteases that can be targeted by imidazole inhibitors. mdpi.com |

| Enzymes in Metabolic Pathways | Metabolic Disorders, Infectious Diseases | Targeting enzymes like glucosamine-fructose-6-phosphate aminotransferase can disrupt essential metabolic pathways in pathogens. mdpi.com |

| Receptors (e.g., Histamine (B1213489), Neuropeptide Y) | Allergy, Neurological Disorders | The imidazole core is a key component of histamine and has been used to develop receptor antagonists. nih.govlifechemicals.com |

| DNA and Associated Proteins | Oncology, Antiviral | The planar, aromatic nature of the imidazole ring allows for intercalation into DNA or interaction with DNA-binding proteins, disrupting replication. nih.gov |

Development as Molecular Probes for Cellular Signaling Pathways

Molecular probes are essential tools in chemical biology for visualizing and studying cellular processes in real-time. thno.org The this compound scaffold can be chemically modified to create such probes, enabling the investigation of complex signaling pathways.

Design and Application of Imidazole-Based Probes:

Fluorescent Probes: By conjugating a fluorophore to the imidazole-butanamide structure, researchers can create probes to track the localization of a target protein within a cell. nih.gov The design of such probes can create "turn-on" sensors that only fluoresce upon binding to their target, reducing background noise. rsc.org

Enzyme-Activated Probes: Probes can be designed with a specific linker that is cleaved by a target enzyme (e.g., a protease or phosphatase). thno.org This cleavage can release a fluorescent or photoacoustic signal, allowing for the detection of enzyme activity in living systems. thno.org

Imaging Agents: For in vivo applications, the scaffold can be linked to radioactive isotopes for use in Positron Emission Tomography (PET) or modified for Magnetic Resonance Imaging (MRI), enabling the visualization of target distribution throughout an organism. nih.gov

The development of these probes allows for a deeper understanding of how signaling pathways function and how they are affected by disease or potential therapeutics. aimspress.com For example, a probe based on an inhibitor could be used to determine where and when its target enzyme is active within a cell. nih.gov

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

The effective development and use of any chemical compound in biological systems require robust analytical methods to detect and quantify it in complex matrices like plasma, urine, and tissue homogenates. rrpharmacology.ru For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is essential.

Characterization and Quantification Techniques:

Spectroscopy: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are fundamental for confirming the chemical structure and purity of newly synthesized analogs. derpharmachemica.comresearchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the parent compound from its metabolites or other components in a biological sample. epa.gov

Hyphenated Techniques: The combination of HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) provides a highly sensitive and specific method for quantifying low concentrations of the compound and identifying its biotransformation products (metabolites) in complex biological fluids. rrpharmacology.ru

The table below details the primary analytical methods used for the characterization and detection of imidazole derivatives.

| Analytical Technique | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation | Detailed information on the arrangement of atoms (¹H, ¹³C) in the molecule. derpharmachemica.com |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Determines the molecular mass and provides structural clues based on fragmentation patterns. nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O, N-H, C=N). derpharmachemica.com |

| HPLC | Separation and Quantification | Separates the compound from a mixture and allows for accurate quantification. epa.gov |

| HPLC-MS/MS | High-Sensitivity Detection and Metabolite ID | Enables trace-level quantification in complex matrices and identification of metabolites. rrpharmacology.ru |

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To fully comprehend the biological impact of this compound analogs, a systems-level approach is increasingly necessary. This involves integrating data from various "omics" fields to build a comprehensive picture of the compound's mechanism of action and its effects on the entire biological system.

Multi-Omics Strategies:

Genomics/Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-sequencing) after treatment with an imidazole-butanamide analog can reveal which cellular pathways are perturbed by the compound.

Proteomics: Using mass spectrometry-based proteomics, researchers can identify changes in protein abundance or post-translational modifications, providing direct insight into the compound's effect on cellular machinery.

Metabolomics: This approach measures changes in the levels of small-molecule metabolites within a cell or organism. It can uncover off-target effects or downstream consequences of target engagement by the imidazole-butanamide analog.

Q & A

Q. How can I optimize the synthesis of 4-(1H-Imidazol-5-yl)butanamide to improve yield and purity?

- Methodological Answer : Utilize multi-step synthetic routes involving condensation reactions of imidazole derivatives with butanamide precursors. For example, adapt protocols from analogous imidazole-carboxamide syntheses, where intermediates are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

- Key Data :

- Typical HRMS (ESI): [M + H]+ calculated for C₇H₁₀N₃O: 152.0821 , observed 152.0825 (error < 2 ppm).

- ¹H NMR (DMSO-d6): δ 7.65 (s, 1H, imidazole-H), 3.45 (t, 2H, CH₂), 2.25 (m, 2H, CH₂), 1.85 (m, 2H, CH₂).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for structural confirmation, focusing on imidazole proton signals (δ 7.5–8.0 ppm) and amide NH₂ groups (δ 6.8–7.2 ppm). Use HRMS for molecular ion validation. For crystalline samples, employ X-ray crystallography (via SHELXL refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., histamine receptors). Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions of the imidazole ring. Validate predictions with in vitro binding assays .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |

|---|---|---|

| Histamine H₃ | -8.2 | Glu206, Asp114 |

| p38 MAPK | -7.9 | Lys53, Thr106 |

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Conduct controlled solubility assays in buffered solutions (pH 2–10) using UV-Vis spectroscopy. Compare results with Hansen solubility parameters (HSPs) to identify solvent compatibility. Address discrepancies by standardizing temperature (25°C) and ionic strength (e.g., 0.1 M PBS) .

- Example :

- Solubility in PBS (pH 7.4): 1.2 mg/mL (UV-Vis λmax = 270 nm).

- HSPs: δD = 18.1 MPa¹/², δP = 10.3 MPa¹/², δH = 7.8 MPa¹/².

Q. How can in vivo pharmacokinetics of this compound be studied effectively?

- Methodological Answer : Administer the compound intravenously/orally to rodent models and collect plasma samples at timed intervals. Quantify concentrations via LC-MS/MS (Q-TOF) with a lower limit of detection (LLOD) < 1 ng/mL. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂ .

- Data :

- Oral bioavailability: 45% (AUC₀–24h = 320 ng·h/mL).

- t₁/₂: 3.2 h (IV), 5.8 h (PO).

Structural and Mechanistic Questions

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Methodological Answer : The compound’s flexibility (rotatable C-N and C-C bonds) may lead to poor crystal quality. Use slow evaporation in DMSO/water mixtures to grow single crystals. Apply SHELXD for phase problem resolution and SHELXL for refinement, incorporating hydrogen atom positions from difference Fourier maps .

Q. How does the imidazole ring’s tautomerism affect this compound’s reactivity?

- Methodological Answer : Analyze tautomeric equilibria (1H vs. 3H-imidazole) via variable-temperature NMR (VT-NMR) in DMSO-d6. Computational studies (Gaussian, B3LYP/6-31G*) predict the 1H tautomer as dominant (ΔG = 2.1 kcal/mol). This affects hydrogen-bonding interactions in catalytic or receptor-binding contexts .

Validation and Reproducibility

Q. How can batch-to-batch variability in synthetic yields be minimized?

- Methodological Answer : Standardize reaction conditions (temperature, inert atmosphere) and reagent sources. Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity. Implement design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) .

Therapeutic and Mechanistic Applications

Q. What in vitro models are suitable for studying this compound’s anti-inflammatory potential?

- Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Pair with Western blotting to assess MAPK pathway inhibition (e.g., p38 phosphorylation). Compare IC₅₀ values with known inhibitors (e.g., SB 203580) .

Data Reporting Standards

Q. How should researchers report HRMS and NMR data for this compound to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.